molecular formula C5H4FNS B13533982 3-Pyridinethiol, 5-fluoro-

3-Pyridinethiol, 5-fluoro-

Cat. No.: B13533982
M. Wt: 129.16 g/mol
InChI Key: LJGOYNUUJSIITD-UHFFFAOYSA-N
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Description

Significance of Pyridinethiol Scaffolds in Organic Chemistry

Pyridinethiol scaffolds, which feature a pyridine (B92270) ring substituted with a thiol group, are important building blocks in organic synthesis. The pyridine ring itself is a common motif in a vast number of pharmaceuticals and agrochemicals. nih.govnih.gov The presence of the nitrogen atom in the six-membered aromatic ring imparts unique electronic properties and allows for a variety of chemical transformations. nih.gov The thiol group adds another layer of reactivity, enabling the formation of diverse derivatives and its participation in various chemical reactions. Pyridine-based compounds are integral to over 7,000 existing drug molecules of medicinal importance. nih.gov

Role of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into heterocyclic systems can dramatically alter a molecule's physical and chemical properties. beilstein-journals.orgnih.gov Fluorine's high electronegativity can influence the electron distribution within the ring, affecting its reactivity, stability, and basicity. beilstein-journals.orgnih.gov In the context of medicinal chemistry, fluorine substitution can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its biological target. numberanalytics.com This is a key reason why approximately 20-30% of pharmaceuticals contain fluorine. numberanalytics.com The stereoselective incorporation of fluorine can lead to profound changes in a molecule's physical and chemical characteristics, which can be harnessed for applications in fields like medicinal chemistry and organocatalysis. beilstein-journals.orgnih.gov

Overview of Research Trajectories for Fluorinated Pyridinethiols

Research into fluorinated pyridinethiols is driven by the promise of creating novel compounds with tailored properties. Current investigations often focus on several key areas:

Synthesis: Developing efficient and regioselective methods for the synthesis of specifically fluorinated pyridinethiol isomers.

Medicinal Chemistry: Exploring the potential of these compounds as scaffolds for new therapeutic agents, leveraging the beneficial effects of fluorination.

Materials Science: Investigating the use of fluorinated pyridinethiols in the development of advanced materials, such as polymers and coatings, due to their unique surface properties.

Scope and Objectives of Academic Inquiry into 3-Pyridinethiol, 5-fluoro-

The specific compound, 3-Pyridinethiol, 5-fluoro-, presents a unique combination of a pyridinethiol core with a fluorine atom at the 5-position. Academic inquiry into this molecule aims to:

Elucidate its fundamental chemical and physical properties.

Develop and optimize synthetic routes for its preparation.

Investigate its reactivity and potential for further chemical modification.

Explore its potential applications in various fields, guided by the known properties of related fluorinated heterocycles.

Table 1: Physicochemical Properties of 3-Pyridinethiol, 5-fluoro-

PropertyValue
Molecular Formula C₅H₄FNS
Molecular Weight 129.16 g/mol
CAS Number 850989-56-7

Note: Data for this table is compiled from various chemical suppliers and databases and may not have undergone rigorous peer-reviewed verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FNS

Molecular Weight

129.16 g/mol

IUPAC Name

5-fluoropyridine-3-thiol

InChI

InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H

InChI Key

LJGOYNUUJSIITD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyridinethiol, 5 Fluoro

Strategic Approaches to Fluorinated Pyridine (B92270) Precursors

The construction of the fluorinated pyridine core is a critical first step. Modern synthetic methods offer several routes to achieve this, primarily through regioselective halogenation and fluorination or by building the pyridine ring from acyclic precursors.

Regioselective Halogenation and Fluorination Techniques

Direct fluorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. chemrxiv.org However, several effective methods have been developed to achieve regioselective fluorination.

One prominent strategy involves the use of N-fluoropyridinium salts. These reagents can be synthesized by direct fluorination of pyridine derivatives with elemental fluorine (F₂) diluted with an inert gas like nitrogen, often in the presence of a non-nucleophilic anion salt such as sodium triflate. beilstein-journals.org This process can be performed in a stepwise manner, by first forming a pyridine·F₂ complex followed by treatment with the salt, or in a one-step process where the fluorination occurs in the presence of the salt. beilstein-journals.org

Another powerful technique is the C-H fluorination of pyridines using silver(II) fluoride (B91410) (AgF₂). This method allows for the site-selective fluorination of a single carbon-hydrogen bond, often at the position adjacent to the nitrogen atom, under mild conditions. researchgate.netnih.gov The reaction is typically rapid, occurring at ambient temperature. researchgate.net The resulting 2-fluoroheteroarenes can then undergo nucleophilic aromatic substitution (SNAr) to introduce other functional groups. nih.gov

For achieving 3-selectivity, a ring-opening and ring-closing strategy involving Zincke imine intermediates has been developed. chemrxiv.orgacs.org This approach temporarily transforms the electron-deficient pyridine into a more reactive alkene-like structure, which can then undergo regioselective halogenation. chemrxiv.org

The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. The table below summarizes some common fluorination techniques.

Fluorination MethodReagent(s)Key Features
N-Fluoropyridinium Salt FormationF₂/N₂, non-nucleophilic anion saltCan be performed stepwise or in one pot. beilstein-journals.org
C-H FluorinationAgF₂Site-selective fluorination adjacent to nitrogen under mild conditions. researchgate.netnih.gov
Zincke Imine IntermediateRing-opening/closing sequenceEnables 3-selective halogenation. chemrxiv.orgacs.org
Diazotization-FluorinationNaNO₂ in HF-pyridineEffective for converting aminopyridines to fluoropyridines. acs.org

Ring-Closure Strategies for Pyridine Core Formation

An alternative to modifying a pre-existing pyridine ring is to construct the fluorinated pyridine core through cyclization reactions. This approach allows for the strategic placement of the fluorine substituent from the outset.

One such method involves the Rh(III)-catalyzed C-H functionalization to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This one-step method is straightforward and accommodates a variety of substituents on both the oxime and alkyne components. acs.org

Another strategy involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®, leading to the formation of 3-fluoro-3,6-dihydropyridines. nih.gov These intermediates can then eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines. nih.gov

Ring-closure reactions offer a high degree of control over the final substitution pattern of the pyridine ring. The following table highlights a key ring-closure strategy.

Ring-Closure MethodStarting MaterialsKey Features
Rh(III)-Catalyzed C-H Functionalizationα-fluoro-α,β-unsaturated oximes, alkynesOne-step synthesis of 3-fluoropyridines. acs.org
Electrophilic Fluorination of Dihydropyridines1,2-dihydropyridines, Selectfluor®Forms fluorinated dihydropyridine (B1217469) intermediates that can be converted to pyridines. nih.gov

Introduction of the Thiol Moiety: Modern Sulfur Chemistry

Once the 5-fluoropyridine precursor is obtained, the next critical step is the introduction of the thiol group at the 3-position. Modern sulfur chemistry provides several reliable methods for this transformation.

Direct Thiolation Methodologies

Direct C-H thiolation offers an atom-economical approach to introduce a sulfur functional group. While not yet specifically detailed for 5-fluoro-3-pyridinethiol, iron(III)-catalyzed regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines with thiols under an oxygen atmosphere has been demonstrated, suggesting the potential for similar strategies on fluorinated pyridine systems. thieme-connect.com

Reductive Cleavage of Precursor Disulfides

A common and effective method for preparing thiols is the reductive cleavage of a corresponding disulfide. This two-step approach involves first synthesizing the disulfide, which can then be reduced to the desired thiol. Various reducing agents can be employed for the S-S bond cleavage. researchgate.netorganic-chemistry.org Electrochemical methods for the reductive cleavage of aryl disulfides also offer a greener alternative to traditional chemical reductants. researchgate.net

Nucleophilic Substitution Reactions for Sulfhydryl Group Installation

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry and provide a reliable means to install a sulfhydryl group. This typically involves reacting a suitable electrophilic pyridine precursor, such as a halopyridine, with a sulfur nucleophile.

For instance, a 3-halo-5-fluoropyridine can be reacted with a thiolating agent. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr). Common sulfur nucleophiles include sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis. The use of a phosphine/diiodoethane system has also been shown to promote the nucleophilic substitution of thiols. cas.cn

The table below outlines various methods for introducing a thiol group.

Thiolation MethodReagent(s)/PrecursorKey Features
Direct ThiolationThiol, Iron(III) catalyst (example)Potentially atom-economical. thieme-connect.com
Reductive CleavageDisulfide precursor, reducing agentA reliable two-step method. researchgate.netorganic-chemistry.org
Nucleophilic Substitution3-Halo-5-fluoropyridine, sulfur nucleophileA versatile and widely used approach. cas.cn

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fluorinated heterocycles, including 3-Pyridinethiol, 5-fluoro-, aims to reduce the environmental impact of chemical manufacturing. dovepress.com This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. Key strategies include the use of alternative solvents, energy-efficient reaction conditions, and atom-economical transformations.

One significant advancement is the move away from toxic, high-boiling point solvents like dimethylsulfoxide (DMSO), which are difficult to remove and pose disposal challenges. rsc.org Researchers have explored more environmentally benign media. For example, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be an efficient and recyclable medium for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the target compound. acs.org

Mechanochemistry, or solid-state synthesis, represents another green approach. By carrying out reactions via mechanical grinding in the absence of bulk solvents, this technique can significantly reduce solvent waste. A mechanochemical protocol for the nucleophilic fluorination of N-heteroaryl halides using potassium fluoride (KF) and quaternary ammonium (B1175870) salts has been developed. rsc.org This method is fast, can be performed under ambient conditions without inert gases, and avoids the use of hazardous solvents. rsc.org

Microwave-assisted synthesis is another tool that aligns with green chemistry principles by offering rapid heating and often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.org One-pot, multi-component reactions are also highly desirable as they reduce the number of synthetic steps and purification processes, thereby saving time, energy, and materials. acs.orgrsc.org For instance, the synthesis of fluorinated 2-aminopyridines has been achieved through an environmentally benign, one-pot, multi-component reaction. rsc.org

The choice of reagents is also crucial. Developing processes that utilize low-cost and less hazardous fluorinating agents, such as alkali metal fluorides (e.g., KF), is a key goal in green fluorine chemistry. dovepress.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Pyridines

Feature Traditional Approach Green Chemistry Approach
Solvents High-boiling, toxic solvents (e.g., DMSO, DMF) Recyclable solvents (e.g., TFE), water, or solvent-free (mechanochemistry) rsc.orgacs.org
Energy Conventional heating (oil baths), often for long durations Microwave irradiation, mechanochemical grinding (ball milling) rsc.orgacs.org
Reaction Type Stepwise synthesis with isolation of intermediates One-pot, multi-component reactions acs.orgrsc.org
Reagents Potentially hazardous or expensive fluorinating agents Cost-effective and safer reagents (e.g., KF) dovepress.comrsc.org
Waste Significant solvent and reagent waste Minimized waste through atom economy and solvent reduction
Efficiency Often lower yields and longer reaction times Higher yields, shorter reaction times, and simpler workup acs.org

This table compares conventional synthetic methods with greener alternatives applicable to the synthesis of fluorinated pyridine compounds.

Stereochemical Control in Analogous Fluorinated Heterocycles

While 3-Pyridinethiol, 5-fluoro- is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many of its structural analogs, particularly those with applications in medicinal chemistry. beilstein-journals.org The introduction of a fluorine atom into a heterocyclic ring can profoundly influence the molecule's conformation, stability, and biological activity. beilstein-journals.orgacs.org Therefore, controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of modern synthetic organic chemistry.

The synthesis of stereoselectively fluorinated N-heterocycles is an area of active research. beilstein-journals.org One major challenge is controlling the stereochemical outcome of fluorination reactions. For example, in the ring-opening of small heterocycles like aziridines with a fluorine source, the stereochemistry of the resulting β-fluoroamine product can be highly dependent on the substitution pattern of the starting aziridine. nih.gov The use of specific reagents, such as DMPU-HF, has been shown to provide high regioselectivity and stereoselectivity in such transformations. nih.gov

Catalysis plays a crucial role in achieving stereocontrol. Chiral catalysts can guide the formation of one enantiomer over the other. For instance, enantioselective electrophilic fluorocyclization has been achieved using a cinchona alkaloid derivative as a catalyst to control the stereochemistry of the newly formed stereocenter. beilstein-journals.org

In the context of fluorinated nucleoside analogs, where the stereochemistry of the fluorine atom on the sugar moiety is critical for biological activity, synthetic strategies are designed to precisely control these stereocenters. nih.gov Methods like Mitsunobu reactions are often employed to invert the stereochemistry at a specific carbon atom to achieve the desired cis or trans configuration. nih.gov Similarly, cycloaddition reactions, such as the hetero-Diels-Alder reaction, offer a powerful methodology for the stereochemically controlled synthesis of six-membered heterocycles containing fluorine. researchgate.netmdpi.com

The development of these stereoselective methods is essential for creating libraries of fluorinated heterocyclic compounds with diverse and well-defined three-dimensional structures for biological screening and drug discovery.

Table 3: Methods for Stereoselective Synthesis of Fluorinated Heterocycles

Method Description Example Application
Catalytic Enantioselective Fluorination Use of a chiral catalyst to induce enantioselectivity in a fluorination reaction. beilstein-journals.org Synthesis of fluorinated indole (B1671886) derivatives using a cinchona alkaloid catalyst. beilstein-journals.org
Substrate-Controlled Diastereoselective Reactions The existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. Ring-opening of chiral aziridines to form specific diastereomers of β-fluoroamines. nih.gov
Stereospecific Reactions The stereochemistry of the starting material directly determines the stereochemistry of the product. Mitsunobu inversion of an alcohol to achieve a specific stereoisomer in nucleoside synthesis. nih.gov
Cycloaddition Reactions Formation of a cyclic molecule from two or more unsaturated molecules, where the stereochemistry can be controlled by the reaction mechanism. mdpi.com Hetero-Diels-Alder reactions to construct thiopyran derivatives with defined stereochemistry. mdpi.com

This table outlines several key strategies used to control stereochemistry in the synthesis of fluorinated heterocyclic compounds analogous to 3-Pyridinethiol, 5-fluoro-.

Chemical Reactivity and Mechanistic Investigations of 3 Pyridinethiol, 5 Fluoro

Reactivity of the Thiol Group in 3-Pyridinethiol, 5-fluoro-

The thiol (-SH) group is a versatile functional moiety known for its nucleophilicity and susceptibility to oxidation. In the context of the 5-fluoropyridine scaffold, these properties are largely retained, allowing for a variety of selective transformations at the sulfur atom.

Thiols are readily oxidized to form disulfides, a reversible reaction that is fundamental in fields like protein chemistry researchgate.net. 3-Pyridinethiol, 5-fluoro- is expected to undergo this transformation under mild oxidizing conditions to yield the corresponding disulfide, 1,2-bis(5-fluoropyridin-3-yl)disulfane. This reaction involves the formation of a sulfur-sulfur single bond between two molecules of the parent thiol. Common laboratory reagents can be employed for this purpose, as detailed in the table below.

Oxidizing Agent Typical Conditions Notes
Air (O₂)Catalytic base, room temperatureOften slower but effective for many thiols.
Iodine (I₂)Alcoholic solvent, mild base (e.g., KI)A common and efficient method for quantitative disulfide formation.
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solutionReaction rate can be controlled by temperature and concentration.
Dimethyl sulfoxide (DMSO)Elevated temperatureActs as a mild and selective oxidant.

This table presents generalized conditions for thiol oxidation and is applicable to the expected reactivity of 3-Pyridinethiol, 5-fluoro-.

The thiol group, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile. This allows it to participate in a variety of nucleophilic addition and substitution reactions. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds and participate in Sₙ2 reactions, displacing leaving groups from alkyl halides. The addition of nucleophiles to activated systems like pyridinium salts is a well-established synthetic strategy nih.gov. The thiolate derived from 3-Pyridinethiol, 5-fluoro- would be expected to react readily with a range of electrophilic partners.

Electrophile Type Reaction Class Expected Product
α,β-Unsaturated KetoneMichael Addition (Conjugate Addition)3-((5-Fluoropyridin-3-yl)thio)ketone
Alkyl Halide (e.g., R-Br)Sₙ2 Substitution3-((Alkyl)thio)-5-fluoropyridine (a thioether)
EpoxideRing-Opening Substitution2-((5-Fluoropyridin-3-yl)thio)alcohol

This table illustrates the expected nucleophilic reactivity of the thiol group in 3-Pyridinethiol, 5-fluoro- with common electrophiles.

Building upon its nucleophilic character, the thiol group can be selectively functionalized through alkylation and acylation.

Alkylation: The reaction with alkyl halides in the presence of a base yields thioethers. This S-alkylation is a high-yielding and common transformation for thiols.

Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base, results in the formation of thioesters. Thioesters are important intermediates in organic synthesis.

These reactions provide a straightforward method for introducing a wide variety of organic substituents at the sulfur atom.

Reagent Class Example Reagent Product Class
Alkyl HalideMethyl iodide (CH₃I)Thioether
Acyl ChlorideAcetyl chloride (CH₃COCl)Thioester
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)Thioester

This table provides examples of reagents used for the alkylation and acylation of the thiol group.

Upon deprotonation, the resulting thiolate anion of 3-Pyridinethiol, 5-fluoro- can act as a ligand for various metal ions. The rich coordination chemistry of pyridine-type ligands is well-documented and contributes to the formation of diverse functional materials nih.gov. The presence of both a soft sulfur donor and a borderline nitrogen donor allows for multiple coordination modes, including:

Monodentate S-coordination: The thiolate sulfur binds to a single metal center.

Bridging: The thiolate sulfur atom bridges two metal centers.

Chelating (N,S-coordination): Both the pyridine (B92270) nitrogen and the thiolate sulfur bind to the same metal center, forming a stable chelate ring.

The specific coordination mode will depend on the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. The study of transition metal complexes with related heterocyclic thione ligands has shown bonding through the sulfur atom researchgate.net.

Metal Ion Family Potential Coordination Behavior
Soft Metals (e.g., Ag⁺, Hg²⁺, Pd²⁺)Strong preference for coordination via the soft sulfur atom.
Borderline Metals (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺)Can coordinate through either sulfur, nitrogen, or both (chelation).
Hard Metals (e.g., Al³⁺, Cr³⁺)Less likely to form stable complexes with the soft thiolate.

This table outlines the expected coordination preferences based on Hard-Soft Acid-Base (HSAB) theory.

Reactivity of the Pyridine Ring in 3-Pyridinethiol, 5-fluoro-

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to attack by nucleophiles, particularly when substituted with good leaving groups.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings that are electron-poor. wikipedia.org The mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. libretexts.org

In 3-Pyridinethiol, 5-fluoro-, the fluorine atom can serve as a leaving group. Several factors govern the feasibility and regioselectivity of an SₙAr reaction on this substrate:

Leaving Group Ability: Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. researchgate.net

Ring Activation: The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. This activation is most pronounced at the ortho (positions 2, 6) and para (position 4) positions relative to the nitrogen.

Position of the Leaving Group: The fluorine atom in 3-Pyridinethiol, 5-fluoro- is at the 5-position, which is meta to the ring nitrogen. Positions meta to the activating group are generally less reactive in SₙAr reactions compared to ortho and para positions. libretexts.org Therefore, substitution of the fluorine at C-5 is expected to be more challenging than it would be at C-2, C-4, or C-6. Nonetheless, reactions can often be driven to completion with strong nucleophiles or under more forcing conditions (e.g., higher temperatures).

Factor Influence on SₙAr Reactivity Application to 3-Pyridinethiol, 5-fluoro-
Activating Group Electron-withdrawing groups stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgThe pyridine nitrogen activates the ring.
Leaving Group A good leaving group is required (F > Cl, Br, I). researchgate.netThe fluorine at C-5 is a competent leaving group.
Nucleophile Strong nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻) are generally required.A wide range of nucleophiles could potentially displace the fluorine.
Position Attack is favored at positions ortho and para to the activating group.The C-5 position is meta to the nitrogen, making it less activated and requiring more stringent reaction conditions.

This table summarizes the key factors influencing the SₙAr reactivity of the pyridine ring in 3-Pyridinethiol, 5-fluoro-.

Electrophilic Aromatic Substitutions (where applicable)

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The pyridine nucleus is considered electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. This deactivation is analogous to that of nitrobenzene. youtube.com Consequently, pyridine's reactivity towards electrophiles is significantly lower than that of benzene. wikipedia.org

For 3-Pyridinethiol, 5-fluoro-, the propensity for SEAr is further diminished. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, further deactivating the ring. Additionally, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring is readily protonated or coordinates with a Lewis acid catalyst. youtube.comwikipedia.org This process places a positive charge on the nitrogen, severely reducing the ring's nucleophilicity and making electrophilic attack even more difficult. youtube.combeilstein-journals.org

Therefore, direct electrophilic aromatic substitution on the pyridine core of 3-Pyridinethiol, 5-fluoro- is considered highly unfavorable. Alternative strategies, such as activating the ring via N-oxide formation, would likely be necessary to achieve such transformations. youtube.com

C-H Functionalization Strategies on the Pyridine Core

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. rsc.org However, the selective C-H functionalization of pyridines presents considerable challenges due to the ring's electron-poor nature and the coordinating ability of the nitrogen atom. beilstein-journals.orgrsc.org

For 3-Pyridinethiol, 5-fluoro-, several transition-metal-catalyzed C-H functionalization strategies could be envisioned, although specific examples for this molecule are not documented. These methods bypass the limitations of electrophilic substitutions and allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com

Potential C-H Functionalization Approaches:

Directed Metalation: A directing group can be used to chelate to a metal catalyst and guide the C-H activation to a specific position, often ortho to the directing group.

Non-Directed Metalation: In some cases, the inherent electronic properties of the substituted pyridine can guide regioselectivity without a dedicated directing group.

Dearomatization-Rearomatization: This strategy involves a temporary dearomatization of the pyridine ring to facilitate functionalization, followed by rearomatization to restore the aromatic system. This can enable access to positions that are otherwise difficult to functionalize, such as the meta or para positions. nih.govacs.org

The regiochemical outcome of any C-H functionalization attempt on 3-Pyridinethiol, 5-fluoro- would be influenced by the combined directing effects of the thiol and fluoro substituents, as well as the specific catalytic system employed.

Influence of Fluorine Substitution on Reaction Pathways

The fluorine atom at the 5-position plays a critical role in modulating the reactivity and selectivity of 3-Pyridinethiol, 5-fluoro-. Its unique electronic properties influence the electron distribution within the pyridine ring and, consequently, the pathways of chemical reactions.

Electronic Effects on Reactivity (e.g., Hammett correlations)

The fluorine substituent primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+R). For substituents on aromatic rings, the net electronic effect is often quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing character of a substituent and can be correlated with reaction rates and equilibrium constants. sciepub.com

The introduction of fluorine to an aromatic ring contributes to the stability of the π-system, which can lead to increased resistance to addition reactions. nih.gov In the context of 3-Pyridinethiol, 5-fluoro-, the fluorine atom's potent -I effect deactivates the ring towards electrophilic attack, as discussed previously. Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at another position on the ring.

Illustrative Hammett Constants (σ) for Relevant Substituents
Substituentσ_metaσ_paraElectronic Effect Summary
-F+0.34+0.06Strongly inductively withdrawing (-I), weakly resonance donating (+R)
-SH+0.25+0.15Weakly inductively withdrawing (-I), weakly resonance donating (+R)
-S⁻ (thiolate)-0.29-0.37Strongly resonance donating (+R)

Note: The table presents standard Hammett constants for substituents on a benzene ring, which serve as an approximation for their behavior on a pyridine ring.

Impact on Regioselectivity and Chemoselectivity

Regioselectivity refers to the preference for reaction at one position over another. In 3-Pyridinethiol, 5-fluoro-, the electronic properties of both the fluorine and thiol substituents, as well as the pyridine nitrogen, dictate the most reactive sites.

Electrophilic Attack: The pyridine ring is deactivated towards electrophiles at all positions. The C-2, C-4, and C-6 positions are particularly electron-deficient due to the influence of the nitrogen atom. Therefore, if an electrophilic substitution were forced to occur, it would most likely be directed to the C-3 position (relative to the nitrogen), which is the meta position. youtube.com

Nucleophilic Attack: For nucleophilic attack, the electron-withdrawing fluorine atom and the pyridine nitrogen activate the ring, particularly at the positions ortho and para to them. This would make the C-2, C-4, and C-6 positions potential sites for nucleophilic aromatic substitution, assuming a suitable leaving group is present.

Chemoselectivity: This refers to the preference for reaction at one functional group over another. The 3-Pyridinethiol, 5-fluoro- molecule possesses three key sites for potential reactions: the pyridine nitrogen (Lewis basicity), the thiol group (acidity, nucleophilicity), and the C-H bonds on the ring. The specific reaction conditions will determine the chemoselectivity. For instance, in the presence of a base, the acidic thiol proton can be removed to form a highly nucleophilic thiolate anion.

Predicted Regioselectivity of 3-Pyridinethiol, 5-fluoro-
PositionReactivity towards ElectrophilesReactivity towards NucleophilesNotes
C-2Strongly DeactivatedActivatedOrtho to nitrogen and meta to both F and SH.
C-4Strongly DeactivatedActivatedPara to nitrogen, meta to F, and ortho to SH.
C-6Strongly DeactivatedActivatedOrtho to both nitrogen and the fluorine atom.

Advanced Mechanistic Elucidation of 3-Pyridinethiol, 5-fluoro- Reactions

Understanding the detailed mechanisms of reactions involving 3-Pyridinethiol, 5-fluoro- requires considering advanced concepts beyond simple polar reactions, particularly those involving the thiol group.

Proton-Coupled Electron Transfer (PCET) Mechanisms

A Proton-Coupled Electron Transfer (PCET) is a reaction mechanism that involves the concerted transfer of a proton and an electron from one molecule to another. acs.org This is distinct from stepwise mechanisms where an electron is transferred first, followed by a proton (ET/PT), or vice versa (PT/ET). PCET pathways are crucial in many biological and chemical redox processes.

The thiol (-SH) group of 3-Pyridinethiol, 5-fluoro- makes it a potential participant in PCET reactions. Thiols can engage in reactions where the S-H bond is homolytically cleaved, often facilitated by a photocatalyst or a suitable oxidant/base pair. nih.govresearchgate.net In a PCET mechanism involving this molecule, the thiol would simultaneously donate a proton (from the sulfur) and an electron (often from the aromatic π-system or the sulfur atom itself) in a single kinetic step. nih.gov

The favorability of a PCET pathway depends on several factors, including the bond dissociation free energy (BDFE) of the S-H bond, the acidity (pKa) of the thiol, and the redox potentials of the reaction partners. nih.gov Investigating the kinetics of reactions involving 3-Pyridinethiol, 5-fluoro- could reveal the operation of PCET mechanisms, for example, through the analysis of kinetic isotope effects (KIEs) by comparing the reaction rates of the thiol and its deuterated analogue (-SD). A significant KIE would suggest that the S-H bond is broken in the rate-determining step, a hallmark of both PCET and related hydrogen atom transfer (HAT) mechanisms. nih.gov

Radical Pathways and Radical Scavenging Studies

Information not available.

Detailed Kinetic Studies of Key Transformations

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Computational and Theoretical Investigations of 3 Pyridinethiol, 5 Fluoro

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For 3-Pyridinethiol, 5-fluoro-, DFT calculations, specifically using the (RO)B3LYP procedure with a 6-311++G(2df,2p) basis set, have been employed to determine its optimized geometry and other properties. electronicsandbooks.comresearchgate.net

In computational studies of substituted 3-pyridinethiols, it has been observed that the orientation of the S-H bond relative to the pyridine (B92270) ring is influenced by the nature and position of the substituent. For 5-substituted 3-pyridinethiols, the S-H bond is generally found to be coplanar with the pyridine ring. electronicsandbooks.com This planarity suggests a significant degree of conjugation between the thiol group and the aromatic ring. The fluorine atom at the 5-position, being an electron-withdrawing group, influences the electron density distribution within the pyridine ring, which in turn affects the bond lengths and angles of the entire molecule.

A key parameter calculated using DFT is the S-H bond dissociation enthalpy (BDE), which provides insight into the stability of the S-H bond. For 5-fluoro-3-pyridinethiol, the effect of the fluorine substituent on the BDE(S-H) is not highly significant compared to the parent 3-pyridinethiol. electronicsandbooks.com Electron-withdrawing groups at the 5-position tend to slightly increase the BDE(S-H) value. electronicsandbooks.com

Table 1: Calculated Bond Dissociation Enthalpy (BDE) for 5-substituted-3-pyridinethiols

Substituent (X) at position 5BDE(S-H) (kJ/mol)
H338.9
F342.3
Cl341.4
CH₃338.9
NH₂339.3
CN344.4
NO₂346.9

Data sourced from theoretical studies using (RO)B3LYP/6-311++G(2df,2p)//B3LYP/6-311G(d,p) level of theory. electronicsandbooks.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For 3-Pyridinethiol, 5-fluoro-, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, which is a common feature for thiophenols. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing nature of the fluorine atom. beilstein-journals.org The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule. chemrxiv.org

In 3-Pyridinethiol, 5-fluoro-, NBO analysis would likely reveal significant interactions between the lone pairs of the sulfur and nitrogen atoms and the antibonding orbitals of the pyridine ring. The fluorine atom, with its high electronegativity, will polarize the C-F bond, leading to a significant partial positive charge on the adjacent carbon atom and a partial negative charge on the fluorine atom. rsc.org This polarization affects the electronic distribution throughout the ring.

NBO analysis can quantify the stabilization energies associated with these interactions. For instance, the delocalization of the sulfur lone pair into the π* orbitals of the pyridine ring contributes to the stability of the planar conformation. Similarly, interactions between the nitrogen lone pair and the antibonding orbitals of adjacent bonds provide insight into the electronic structure of the pyridine ring. These donor-acceptor interactions within the molecule are crucial for understanding its stability, geometry, and reactivity. uni-muenchen.de

Conformational Landscapes and Tautomerism Studies

Energy Profiles of Thiol-Thione Tautomerism

Pyridinethiols can exist in two tautomeric forms: the thiol form (with an S-H group) and the thione form (with a C=S group and an N-H bond). acs.org The equilibrium between these two forms is a critical aspect of their chemistry. Computational studies on the parent 2-pyridinethiol have shown that in the gas phase, the thiol form is more stable than the thione form. acs.orgresearchgate.net However, the energy difference is often small, and the tautomeric equilibrium can be influenced by various factors, including substitution and the surrounding environment.

Computational methods can be used to calculate the energy profiles of this tautomerization reaction, including the energies of the thiol and thione tautomers and the transition state connecting them. Studies on similar systems, such as 2-pyridinethione, have shown that the intramolecular proton transfer has a high energy barrier, suggesting that the tautomerization might be more favorable through intermolecular mechanisms, such as via a hydrogen-bonded dimer. acs.org

Solvation Effects on Tautomeric Equilibria

The solvent environment can have a profound impact on the position of the tautomeric equilibrium. walshmedicalmedia.com The relative stability of the thiol and thione forms can be significantly altered by the polarity of the solvent and its ability to form hydrogen bonds. acs.org

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent. researchgate.net For the 2-pyridinethiol/2-pyridinethione system, it has been shown that while the thiol form is more stable in the gas phase, the thione form becomes more stable in solution. acs.org This reversal is attributed to the much larger dipole moment of the thione tautomer, which is better stabilized by polar solvents. acs.org

For 3-Pyridinethiol, 5-fluoro-, a similar trend is expected. The thione tautomer is likely to be more polar than the thiol form. Therefore, in polar solvents, the thione form would be preferentially stabilized, shifting the equilibrium in its favor. The extent of this shift would depend on the specific solvent used. Understanding these solvation effects is crucial for predicting the behavior of 3-Pyridinethiol, 5-fluoro- in different chemical environments, which is essential for its potential applications. walshmedicalmedia.com

Vibrational Spectroscopy Prediction via DFT

Density Functional Theory (DFT) stands as a powerful computational tool for the prediction of vibrational spectra, offering a window into the molecular structure and bonding of 3-Pyridinethiol, 5-fluoro-. DFT calculations, particularly using hybrid functionals like Becke3-Lee-Yang-Parr (B3LYP) in conjunction with basis sets such as 6-31G*, have proven effective in determining the geometry, frequency, and intensity of vibrational bands for halogenated pyridine derivatives. nih.gov For related compounds like 5-fluoro-cytosine, the calculated vibrational spectra have shown good agreement with experimental Fourier Transform-Infrared (FT-IR) and Raman spectra. nih.gov

The vibrational frequencies computed through DFT can be scaled by appropriate factors to improve correlation with experimental data. science.gov The assignment of these vibrational modes is often facilitated by Potential Energy Distribution (PED) analysis. science.gov For 3-Pyridinethiol, 5-fluoro-, DFT calculations would be expected to predict the characteristic stretching frequencies for the S-H, C-F, and various C-C, C-N, and C-H bonds within the pyridine ring. The influence of the fluorine substituent on the vibrational frequencies of the pyridine ring can also be systematically investigated. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT analysis of the vibrational modes of 3-Pyridinethiol, 5-fluoro-.

Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Predicted Intensity
S-H stretch
C-F stretch
Aromatic C-H stretch
Pyridine ring stretch
Pyridine ring deformation
C-S stretch

Reaction Mechanism Modeling and Transition State Analysis

For reactions involving pyridinethiol derivatives, such as tautomerization or nucleophilic substitution, computational modeling can elucidate the sequence of events at a molecular level. By mapping the potential energy surface of a proposed reaction, the structures of reactants, intermediates, transition states, and products can be determined. The activation barrier, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. While specific studies on 3-Pyridinethiol, 5-fluoro- are not prevalent, the principles of identifying the rate-determining step through computational analysis of activation barriers are well-established. libretexts.orgfiveable.me

Theoretical methods, particularly DFT, are invaluable for predicting plausible reaction pathways. For instance, in the tautomerization of 2-pyridinethione to 2-pyridinethiol, a related process, DFT calculations have been used to investigate different mechanisms, such as direct intramolecular proton transfer versus a water-assisted proton transfer. researchgate.net These studies have shown that the presence of a solvent molecule can significantly lower the activation barrier for the tautomerization process. researchgate.net

For 3-Pyridinethiol, 5-fluoro-, similar theoretical investigations could explore various reaction pathways. For example, in a potential nucleophilic substitution reaction, calculations could compare the feasibility of different reaction coordinates, helping to predict the most likely mechanism. nih.gov The study of reaction mechanisms for acylketenes has also benefited from computational methods, which have helped to rationalize the formation of observed products through concerted, pseudopericyclic transition states. nih.gov These theoretical predictions provide a framework for designing experiments and interpreting experimental outcomes.

Advanced Quantum Chemical Calculations

Thermochemical calculations provide fundamental thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy, which are essential for understanding the stability and reactivity of a compound. youtube.comyoutube.com High-level quantum chemical methods, such as the G3 theory, can be used to accurately compute these properties for organic molecules. mdpi.com

For 3-Pyridinethiol, 5-fluoro-, computational thermochemistry could be used to determine its standard enthalpy of formation in the gas phase. This would involve calculating the total electronic energy and then applying corrections for zero-point vibrational energy, thermal energy, and other factors. mdpi.com These calculated thermodynamic parameters are crucial for predicting equilibrium constants and the spontaneity of reactions. While experimental thermochemical data for 3-Pyridinethiol, 5-fluoro- is scarce, computational methods offer a reliable alternative for obtaining these vital parameters. mdpi.com

A representative table of calculated thermodynamic parameters for 3-Pyridinethiol, 5-fluoro- would include the following:

Thermodynamic ParameterCalculated ValueUnits
Standard Enthalpy of Formation (gas)kJ/mol
Standard Gibbs Free Energy of Formation (gas)kJ/mol
Standard Entropy (gas)J/(mol·K)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It allows for the calculation of properties related to a molecule's response to electromagnetic radiation, such as absorption and emission spectra. rsc.org TD-DFT can predict vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry, and oscillator strengths, which are related to the intensity of the electronic transition. nih.goviku.edu.tr

For 3-Pyridinethiol, 5-fluoro-, TD-DFT calculations could provide insights into its photophysical properties. By analyzing the molecular orbitals involved in the electronic transitions, the nature of the excited states (e.g., n→π, π→π) can be characterized. nih.gov This information is valuable for understanding the molecule's photostability and potential applications in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer. The effect of the fluorine substituent on the electronic absorption spectrum can also be assessed through these calculations. iku.edu.tr

A typical data table from a TD-DFT study on 3-Pyridinethiol, 5-fluoro- would present the following information:

Excited StateVertical Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S1
S2
S3

Advanced Analytical Techniques in the Study of 3 Pyridinethiol, 5 Fluoro

High-Resolution Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of molecular structures. For 3-Pyridinethiol, 5-fluoro-, a multi-faceted approach using various spectroscopic methods is necessary for an unambiguous structural assignment.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 3-Pyridinethiol, 5-fluoro- is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine atom and the electron-donating or -withdrawing nature of the thiol group. Based on data for analogous compounds like 3-fluoropyridine, the protons will appear in the aromatic region, with splitting patterns dictated by their position relative to the nitrogen, fluorine, and thiol substituents. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the ring carbons are influenced by the substituents, with the carbon bearing the fluorine atom showing a significant downfield shift due to its electronegativity. fluorine1.ruresearchgate.netchemicalbook.comchemicalbook.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. wikipedia.org It provides a wide chemical shift range, which minimizes signal overlap. huji.ac.ilthermofisher.com The spectrum for 3-Pyridinethiol, 5-fluoro- would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic pyridine ring. ucsb.edu Coupling to adjacent protons (³JHF and ⁴JHF) would provide further structural confirmation. rsc.orgrsc.org

¹⁵N NMR: With a natural abundance of only 0.37%, ¹⁵N NMR is an insensitive technique but can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. huji.ac.il The chemical shift of the nitrogen is sensitive to substitution on the ring and protonation state. researchgate.netnih.gov For 3-Pyridinethiol, 5-fluoro-, the ¹⁵N chemical shift would be compared to that of pyridine and other substituted pyridines to understand the electronic effects of the fluoro and thiol groups. spectrabase.com

Table 1: Predicted NMR Data for 3-Pyridinethiol, 5-fluoro-

NucleusPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Notes
¹H~7.0 - 8.5J(H,H) ≈ 2-8 Hz; J(H,F) ≈ 2-10 HzSignals correspond to the three protons on the pyridine ring.
¹³C~110 - 160¹J(C,F) ≈ 240-260 HzFive distinct signals for the pyridine ring carbons.
¹⁹F~ -110 to -130 (vs. CFCl₃)J(F,H) ≈ 2-10 HzA single multiplet due to coupling with ring protons.
¹⁵N~ -50 to -100 (vs. CH₃NO₂)-Shift value is sensitive to solvent and pH.

HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically <5 ppm). nih.govthermofisher.com For 3-Pyridinethiol, 5-fluoro-, HRMS would be used to confirm the molecular formula, C₅H₄FNS. The experimentally determined exact mass would be compared to the calculated theoretical mass, providing strong evidence for the compound's identity. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the thiol group or hydrogen fluoride (B91410).

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 3-Pyridinethiol, 5-fluoro- would display characteristic absorption bands. Key expected vibrations include the S-H stretching of the thiol group (typically a weak band around 2550-2600 cm⁻¹), C-S stretching, C=C and C=N stretching vibrations of the aromatic pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (around 1200-1300 cm⁻¹). nist.govthermofisher.comnist.govresearchgate.net The positions of these bands provide direct evidence for the presence of these functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H and C-S bonds, being highly polarizable, often give rise to strong signals in Raman spectra. Aromatic ring vibrations also produce characteristic Raman bands. nih.govresearchgate.net Analysis of both IR and Raman spectra gives a more complete picture of the molecule's vibrational modes. nih.gov

Table 2: Key Vibrational Frequencies for 3-Pyridinethiol, 5-fluoro-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
S-H (Thiol)Stretching~2550-2600IR (weak), Raman (strong)
C-H (Aromatic)Stretching~3000-3100IR, Raman
C=C, C=N (Pyridine Ring)Stretching~1400-1600IR, Raman
C-FStretching~1200-1300IR (strong)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the chromophores within the molecule. The fluorinated pyridine ring in 3-Pyridinethiol, 5-fluoro- acts as the primary chromophore. The spectrum is expected to show π → π* and n → π* transitions, typical for heteroaromatic systems. researchgate.netresearchgate.net The position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the solvent and the substituents on the pyridine ring. researchgate.net

While obtaining single crystals of 3-Pyridinethiol, 5-fluoro- itself might be challenging, X-ray crystallography of its derivatives or metal complexes can provide definitive, solid-state structural information. The thiol group is capable of coordinating to metal centers, and the pyridine nitrogen can also act as a ligand. A crystal structure of a metal complex would confirm the connectivity of the molecule and provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-stacking.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of 3-Pyridinethiol, 5-fluoro- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Due to the polarity of the pyridine and thiol groups, reversed-phase HPLC would be a suitable method. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would likely provide good separation. A UV detector set to the λmax of the compound would be used for detection and quantification.

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate for this polar analyte. Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the target compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A silica gel plate would be used as the stationary phase, with a solvent system of appropriate polarity (e.g., ethyl acetate/hexanes) as the mobile phase. Visualization would be achieved using a UV lamp.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds in a mixture. For a compound like 3-Pyridinethiol, 5-fluoro-, HPLC would be instrumental in assessing its purity, quantifying its concentration in reaction mixtures or formulations, and for stability studies.

A typical HPLC method for a pyridine derivative would involve a reversed-phase column (such as a C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. helixchrom.com Advanced detectors enhance the information obtained from an HPLC separation. A Photodiode Array (PDA) detector would provide UV-Vis spectral data, helping to confirm the identity of the peak corresponding to 3-Pyridinethiol, 5-fluoro- and assess its spectral purity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for universal detection if the compound lacks a strong chromophore. Coupling HPLC with mass spectrometry (LC-MS) provides the most definitive identification and is discussed in section 5.4. actascientific.com

While no specific HPLC methods for 3-Pyridinethiol, 5-fluoro- have been published, the table below illustrates a hypothetical set of parameters based on methods for similar compounds.

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and AcetonitrileElution of the analyte from the column
Flow Rate 1.0 mL/minStandard analytical flow rate
Detection UV at 254 nm or PDA (200-400 nm)Detection and quantification
Injection Volume 10 µLIntroduction of the sample

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov Direct analysis of 3-Pyridinethiol, 5-fluoro- by GC-MS may be challenging due to the polarity and potential thermal instability of the thiol group. Polar compounds, especially those with thiol groups, can exhibit poor peak shape and adsorb onto the GC column. actascientific.com

To overcome these issues, chemical derivatization is typically employed. The thiol group can be converted into a less polar, more volatile, and more thermally stable derivative. Common derivatizing agents for thiols include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process would replace the active hydrogen on the sulfur atom with a trimethylsilyl (TMS) group, making the molecule more suitable for GC analysis. The mass spectrometer then serves as a highly specific detector, providing a mass spectrum that acts as a "molecular fingerprint," allowing for confident identification. actascientific.com

A search of the literature did not yield any studies on the GC-MS analysis of derivatized 3-Pyridinethiol, 5-fluoro-. The table below outlines a potential, generalized workflow for such an analysis.

StepDescriptionRationale
1. Derivatization Reaction of the sample with a silylating agent (e.g., MSTFA) in a suitable solvent.To increase volatility and thermal stability, and to improve chromatographic performance.
2. GC Separation Injection of the derivatized sample onto a capillary GC column (e.g., HP-5MS).Separation of the derivatized analyte from other components in the mixture.
3. MS Detection Ionization (typically Electron Ionization at 70 eV) and mass analysis of the eluting compound.Provides structural information and a unique fragmentation pattern for identification.

Electrochemical Techniques for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox (reduction-oxidation) properties of a compound. These methods can determine the potentials at which a molecule is oxidized or reduced, providing insight into its electronic structure and reactivity. For 3-Pyridinethiol, 5-fluoro-, electrochemical studies could reveal the oxidation potential of the thiol group and the reduction potential of the fluorinated pyridine ring.

The presence of the electron-withdrawing fluorine atom would be expected to influence the redox potentials compared to unsubstituted 3-pyridinethiol. Specifically, it would likely make the pyridine ring harder to oxidize and easier to reduce. core.ac.uk The thiol group itself can undergo complex electrochemical behavior, including oxidation to form disulfides and other sulfur oxides. researchgate.net

No experimental electrochemical data for 3-Pyridinethiol, 5-fluoro- has been found in the scientific literature. A typical experimental setup for its characterization would involve dissolving the compound in a solvent with a supporting electrolyte and using a three-electrode system.

ComponentExampleFunction
Working Electrode Glassy Carbon ElectrodeSurface where the redox reaction of the analyte occurs.
Reference Electrode Ag/AgClProvides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum WireCompletes the electrical circuit.
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphateProvides a medium for the experiment and ensures conductivity.

Hyphenated Analytical Approaches (e.g., LC-MS/MS for reaction monitoring)

Hyphenated techniques involve the powerful combination of two or more analytical methods to solve complex analytical problems. asdlib.orgajrconline.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prime example, merging the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. saspublishers.comnih.gov

This technique would be exceptionally well-suited for monitoring the formation of 3-Pyridinethiol, 5-fluoro- during a chemical synthesis. By analyzing small aliquots of the reaction mixture over time, LC-MS/MS can simultaneously track the consumption of reactants, the formation of the desired product, and the appearance of any impurities or byproducts. nih.gov In MS/MS mode, the molecular ion of the target compound is selected and fragmented, creating a unique fragmentation pattern that provides unambiguous structural confirmation and allows for highly selective quantification, even in complex chemical matrices.

While the general utility of LC-MS/MS is well-established, no specific applications of this technique for monitoring reactions involving 3-Pyridinethiol, 5-fluoro- have been documented.

Applications of 3 Pyridinethiol, 5 Fluoro in Contemporary Chemical Sciences

As a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of 3-Pyridinethiol, 5-fluoro-, stemming from its nucleophilic thiol group and the pyridine (B92270) ring susceptible to various transformations, positions it as a key intermediate in the synthesis of complex molecules.

Precursor for Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are prominent in pharmaceuticals and agrochemicals due to their enhanced biological activities. ethernet.edu.etmdpi.com 3-Pyridinethiol, 5-fluoro- serves as an excellent starting material for constructing more elaborate fluorinated heterocyclic systems. The thiol group can be alkylated, acylated, or oxidized, while the pyridine nitrogen and the ring itself can undergo further functionalization.

For instance, the thiol moiety can be used as a handle to introduce side chains or to serve as an anchor point for building fused ring systems. The inherent reactivity of the thiol allows for its participation in cyclization reactions to form thieno[2,3-b]pyridines or other related fused heterocycles. These scaffolds are of significant interest in drug discovery. The presence of the fluorine atom on the pyridine ring is crucial, as it often enhances the metabolic stability and bioavailability of the final bioactive molecule. ethernet.edu.et The synthesis of various fluorinated pyridines and their subsequent conversion into complex heterocyclic structures underscores the value of functionalized fluoropyridines as key synthetic intermediates. researchgate.net

Table 1: Examples of Reactions Utilizing the Thiol Group for Heterocycle Synthesis

Reaction TypeReagentResulting ScaffoldPotential Significance
Cyclocondensationα-haloketonesThiazole-fused pyridinesBioactive cores
Michael Additionα,β-unsaturated estersDihydrothiopyranopyridinesIntermediates for complex synthesis
S-ArylationAryl halidesArylthiopyridinesBuilding blocks for medicinal chemistry

Intermediate in the Synthesis of Non-Biological Functional Molecules

The utility of 3-Pyridinethiol, 5-fluoro- extends beyond biologically active molecules into the realm of functional organic materials. The fluorinated pyridine motif is a component in the design of molecules with specific electronic or photophysical properties. The synthesis of complex organic molecules often relies on precursors that offer multiple, distinct reaction sites. Nitropyridines, for example, are well-established precursors for a wide array of complex heterocyclic systems due to the versatile chemistry of the nitro group. mdpi.com Similarly, the thiol and fluoro-substituted pyridine core of 3-Pyridinethiol, 5-fluoro- provides multiple avenues for elaboration into larger, non-biological functional systems such as dyes, sensors, or electronic components.

Derivatization for Material Precursors

The development of high-performance polymers and network materials frequently involves the use of fluorinated building blocks to impart desirable properties like thermal stability and chemical resistance. mdpi.com The derivatization of 3-Pyridinethiol, 5-fluoro- is a key step in creating monomers suitable for polymerization. The thiol group can react with a variety of functional groups, such as epoxides, acrylates, or isocyanates, to form polymerizable monomers.

For example, reacting the thiol with an acrylic acid derivative would yield a fluorinated pyridyl thioacrylate monomer. This monomer could then be incorporated into polymer chains, leading to materials with modified surface properties, refractive indices, or thermal stability. The chemistry of perfluoropyridine, which readily undergoes nucleophilic aromatic substitution, has been extensively used to create fluorinated network materials and polyimides, demonstrating the value of fluorinated pyridine rings in materials science. mdpi.comresearchgate.net The thiol group of 3-Pyridinethiol, 5-fluoro- offers a convenient point of attachment for incorporating this valuable fluorinated scaffold into advanced material architectures.

In Catalysis and Ligand Design

The electronic properties of the fluorinated pyridine ring, combined with the strong coordinating ability of the sulfur atom, make 3-Pyridinethiol, 5-fluoro- an attractive candidate for applications in catalysis and ligand design.

As a Ligand in Transition Metal Catalysis (e.g., cross-coupling reactions)

Thiolate ligands are known for their strong donor ability and high affinity for most transition metals, forming stable metal-sulfur bonds. bohrium.com 3-Pyridinethiol, 5-fluoro- can act as a ligand, coordinating to a metal center through its sulfur atom. The pyridine nitrogen can also participate in coordination, making it a potential bidentate ligand. The fluorine atom acts as an electron-withdrawing group, which can modulate the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the complex.

In the context of cross-coupling reactions, such as Suzuki or Sonogashira couplings, palladium catalysts are often employed. nih.govresearchgate.net The design of the ligand sphere around the palladium atom is critical for the efficiency of the catalytic cycle. A ligand derived from 3-Pyridinethiol, 5-fluoro- could offer a unique electronic and steric environment. The stability of the fluoropyridine core under cross-coupling conditions is a significant advantage, as demonstrated in reactions involving bromo-fluoro-cyanopyridines. soton.ac.uk Furthermore, pyridine sulfinates have been successfully used as coupling partners in palladium-catalyzed reactions, highlighting the compatibility of pyridine-sulfur motifs in modern catalysis. tcichemicals.com The use of thiols as transient, cooperative ligands has also been shown to influence reaction outcomes, such as accelerating H₂ activation or selectively inhibiting side reactions. nih.gov

Table 2: Potential Coordination Modes of 3-Pyridinethiol, 5-fluoro- in Catalysis

Coordination ModeMetal CenterPotential Catalytic ApplicationRole of Fluorine
Monodentate (S-donor)Pd, Ni, CuCross-coupling, C-H activationModulates electron density on sulfur and metal
Bidentate (S, N-donor)Ru, Rh, IrHydrogenation, transfer hydrogenationEnhances ligand rigidity and stability

Role in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the pyridine moiety is a common feature in many organocatalysts (e.g., as a Lewis base), the direct application of 3-Pyridinethiol, 5-fluoro- as an organocatalyst is not a widely documented area. The thiol group could potentially act as a hydrogen bond donor or participate in covalent catalysis, and the pyridine nitrogen can function as a basic site. However, based on available scientific literature, its role as a primary organocatalyst is not well-established. Its main value remains in its function as a versatile building block and as a ligand for metal-based catalysis.

Pre-Catalyst Activation and Design

While direct applications of 5-fluoro-3-pyridinethiol in pre-catalyst activation and design are not extensively documented in dedicated studies, its molecular structure suggests potential roles based on established chemical principles. The compound features a thiol group, which is known to coordinate with various metal centers, and a fluorinated pyridine ring, which can influence the electronic properties of the resulting metal complex.

The design of pre-catalysts often involves the use of ligands that can be readily displaced or modified to generate the active catalytic species. The thiol group of 5-fluoro-3-pyridinethiol can act as a ligand, forming a stable complex with a metal precursor. The presence of the electron-withdrawing fluorine atom on the pyridine ring can modulate the electron density at the metal center, thereby influencing the stability and reactivity of the pre-catalyst.

Activation of such a pre-catalyst could be envisioned through several mechanisms. For instance, the S-H bond of the thiol can be cleaved to generate a thiolate ligand, which can then participate in catalytic cycles. Alternatively, the pyridine nitrogen can also coordinate to the metal, potentially leading to a bidentate coordination mode that can be altered during the activation step. The fluorine substituent can also influence the interaction of the pre-catalyst with activators or co-catalysts. Although specific examples remain to be explored, the unique combination of a thiol, a pyridine, and a fluorine atom makes 5-fluoro-3-pyridinethiol an intriguing candidate for the design of novel pre-catalyst systems.

In Materials Science and Functional Materials Development

The unique combination of a thiol group, a pyridine ring, and a fluorine substituent makes 5-fluoro-3-pyridinethiol a valuable building block in materials science for the development of functional materials with tailored properties.

Precursor for Polymer Science Applications

In polymer science, 5-fluoro-3-pyridinethiol can serve as a versatile monomer or functionalizing agent. The thiol group is amenable to various polymerization techniques, including thiol-ene and thiol-yne "click" chemistry reactions, which are known for their high efficiency and selectivity. These reactions can be utilized to incorporate the 5-fluoropyridinyl moiety into polymer backbones or as pendant groups.

The incorporation of the fluorinated pyridine unit can impart desirable properties to the resulting polymers. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com The pyridine ring, on the other hand, can introduce sites for hydrogen bonding, metal coordination, or acid-base interactions, which can be exploited to control the morphology and properties of the polymer. For example, the synthesis of fluorinated poly(aryl thioether)s has been achieved through step-growth polymerization of fluorinated building blocks with dithiols. warwick.ac.uk

Table 1: Potential Polymerization Reactions Involving 5-fluoro-3-pyridinethiol

Polymerization Technique Co-monomer/Initiator Resulting Polymer Feature
Thiol-ene Polymerization Alkenes Polythioether with fluoropyridinyl side chains
Thiol-yne Polymerization Alkynes Highly cross-linked networks

Components in Optoelectronic and Electronic Materials

Fluorinated organic materials are of significant interest in the field of optoelectronics due to their unique electronic properties. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of organic molecules, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

The pyridine moiety is a common component in ligands for metal complexes used as emitters in OLEDs. The introduction of a fluorine atom at the 5-position of the pyridine ring in 5-fluoro-3-pyridinethiol can fine-tune the emission properties of such complexes. Theoretical studies on similar fluorinated phenylpyrrole-based materials have shown that the position of fluorine substitution significantly impacts hole mobility. rsc.org Furthermore, pyridine-containing oligomers have been investigated for their optoelectronic properties, and the incorporation of fluorine could further modulate these characteristics. rsc.orgresearchgate.net While direct application of 5-fluoro-3-pyridinethiol in OLEDs is not yet reported, its derivatives could be promising candidates for the development of new optoelectronic materials.

Surface Functionalization Applications (e.g., self-assembled monolayers)

The thiol group in 5-fluoro-3-pyridinethiol provides a strong anchor for the formation of self-assembled monolayers (SAMs) on various metal surfaces, most notably gold. researchgate.netrsc.org SAMs are highly ordered molecular layers that can be used to precisely control the interfacial properties of materials.

Fluorinated SAMs are known for their low surface energy, leading to hydrophobic and oleophobic surfaces. researchgate.net The presence of the 5-fluoro-substituent in the pyridine ring would contribute to this effect. The pyridine unit itself can influence the orientation and packing of the molecules in the SAM and can also serve as a site for further chemical modification or for the coordination of metal ions.

The ability to tailor surface properties is crucial for a wide range of applications, including the fabrication of biosensors, corrosion-resistant coatings, and low-friction surfaces. The use of fluorinated alkanethiols to form SAMs on gold has been extensively studied, and these studies provide a strong basis for the potential of 5-fluoro-3-pyridinethiol in this area. uh.edunih.gov

Table 2: Expected Interfacial Properties of SAMs from 5-fluoro-3-pyridinethiol on Gold

Property Expected Characteristic Underlying Reason
Wettability Hydrophobic Presence of C-F bonds
Surface Energy Low Low polarizability of the C-F bond
Molecular Packing Ordered Strong Au-S interaction and intermolecular interactions

As a Chemical Probe for Fundamental Studies

Investigation of Fluorine Effects in Chemical Reactivity

The compound 5-fluoro-3-pyridinethiol serves as an excellent model system for investigating the fundamental effects of fluorine substitution on chemical reactivity and molecular properties. The fluorine atom at the 5-position of the pyridine ring exerts a strong electron-withdrawing inductive effect, which can significantly influence the properties of both the thiol group and the pyridine ring itself.

One key area of investigation is the effect of fluorination on the acidity of the thiol proton. The electron-withdrawing fluorine atom is expected to stabilize the corresponding thiolate anion, thereby increasing the acidity (lowering the pKa) of the S-H bond compared to the non-fluorinated analogue, 3-pyridinethiol. Studies on fluorinated 2-(thioalkyl)pyridines have demonstrated that fluorination adjacent to the sulfur atom has a strong acidifying effect. nih.gov

Furthermore, the nucleophilicity of the resulting thiolate anion would be reduced due to the delocalization of the negative charge onto the electron-deficient fluorinated pyridine ring. This modulation of reactivity is of fundamental interest in understanding reaction mechanisms and in the design of molecules with tailored reactivity. The fluorine atom can also influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial in supramolecular chemistry and materials science. nih.gov

Table 3: Predicted Effects of 5-Fluoro Substitution on the Properties of 3-Pyridinethiol

Property 3-Pyridinethiol 5-fluoro-3-pyridinethiol Rationale for Change
Thiol pKa Higher Lower Inductive electron withdrawal by fluorine stabilizes the thiolate anion
Thiolate Nucleophilicity Higher Lower Delocalization of negative charge onto the fluorinated ring

Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.comdntb.gov.ua Thiol-based compounds can participate in photoredox cycles through the formation of thiyl radicals.

In the context of 3-Pyridinethiol, 5-fluoro-, its engagement in photoredox catalysis would likely proceed via the generation of a 5-fluoropyridin-3-ylthiyl radical. This radical species could then participate in various transformations, such as addition to alkenes and alkynes in thiol-ene and thiol-yne reactions, respectively. The fluorine substituent could modulate the reactivity of the thiyl radical, influencing the kinetics and selectivity of these radical additions.

While direct studies on the photoredox catalysis of 3-Pyridinethiol, 5-fluoro- are not extensively reported, the broader field of photoredox-mediated reactions involving fluorinated aromatic compounds is well-established. mdpi.comdntb.gov.ua These reactions often utilize photocatalysts that can be excited by visible light to initiate single-electron transfer (SET) processes.

Potential Photoredox Catalyzed Reactions Involving 3-Pyridinethiol, 5-fluoro-

Reaction TypeReactantsPotential Product
Thiol-Ene Reaction3-Pyridinethiol, 5-fluoro- + AlkeneAdduct of the thiyl radical to the alkene
Thiol-Yne Reaction3-Pyridinethiol, 5-fluoro- + AlkyneAdduct of the thiyl radical to the alkyne
C-S Coupling3-Pyridinethiol, 5-fluoro- + Aryl Halide3-(Arylthio)-5-fluoropyridine

This table presents hypothetical reactions based on established principles of photoredox catalysis and radical chemistry, as specific experimental data for 3-Pyridinethiol, 5-fluoro- is not available in the surveyed literature.

The generation of the 5-fluoropyridin-3-ylthiyl radical could be achieved through either oxidative or reductive quenching of a photocatalyst's excited state. In an oxidative quenching cycle, the excited photocatalyst would accept an electron from the thiolate form of 3-Pyridinethiol, 5-fluoro-. Conversely, in a reductive quenching cycle, the excited photocatalyst would donate an electron to a suitable acceptor, and the resulting reduced photocatalyst could then be oxidized by a precursor to the thiyl radical.

The electrophilicity of the resulting thiyl radical, influenced by the fluorine atom, would be a key determinant in its subsequent reactions. This opens up avenues for its application in the synthesis of complex fluorinated molecules that are of interest in pharmaceutical and agrochemical research.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways to Fluorinated Pyridinethiols

The development of efficient and versatile synthetic routes to fluorinated pyridinethiols, including 5-fluoro-3-pyridinethiol, is paramount for advancing their study and application. Future research should focus on methodologies that offer high regioselectivity, functional group tolerance, and scalability.

Key Research Thrusts:

Late-Stage Fluorination: Investigating late-stage C-H fluorination techniques on pre-functionalized pyridine-3-thiol derivatives could provide a more direct and atom-economical approach. researchgate.net This would circumvent the need for multi-step syntheses starting from fluorinated precursors.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly when handling potentially hazardous reagents often employed in fluorination and thiolation reactions.

Catalytic Methods: The development of novel transition-metal-catalyzed cross-coupling reactions for the introduction of the thiol group into a pre-fluorinated pyridine (B92270) ring is a promising avenue. This could involve catalysts that are tolerant to the electronic effects of the fluorine substituent.

Enzymatic Synthesis: Exploring biocatalytic methods for the synthesis of fluorinated pyridinethiols could offer unparalleled stereoselectivity and environmentally benign reaction conditions. nih.gov

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Late-Stage C-H FluorinationAtom economy, reduced step countRegioselectivity, harsh reaction conditions
Flow ChemistryEnhanced safety, improved scalabilityInitial setup cost, catalyst stability
Catalytic Cross-CouplingHigh yields, functional group toleranceCatalyst cost and sensitivity
Enzymatic SynthesisHigh selectivity, green chemistryEnzyme availability and stability

Unveiling Unexplored Reactivity and Transformation Mechanisms

A thorough understanding of the reactivity of 5-fluoro-3-pyridinethiol is essential for its application in the synthesis of more complex molecules. The interplay between the electron-withdrawing fluorine atom and the nucleophilic thiol group is expected to impart unique chemical properties.

Areas for Investigation:

Tautomeric Equilibria: A detailed study of the thiol-thione tautomerism in 5-fluoro-3-pyridinethiol is warranted. researchgate.net The position of this equilibrium can significantly influence its reactivity and biological activity.

Oxidation and Reduction Chemistry: Investigating the oxidation of the thiol group to sulfenic acids, sulfinic acids, and sulfonic acids, as well as the reduction of corresponding disulfides, will expand the synthetic utility of this compound.

Cyclization Reactions: Exploring intramolecular and intermolecular cyclization reactions involving the thiol and pyridine nitrogen could lead to the synthesis of novel fused heterocyclic systems with potential biological applications.

Metal Complexation: The ability of 5-fluoro-3-pyridinethiol to act as a ligand for various metal ions should be explored, which could lead to applications in catalysis and materials science.

Development of Advanced Computational Models for Precise Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. For 5-fluoro-3-pyridinethiol, the development of accurate computational models is crucial.

Future Computational Studies:

Quantum Chemical Calculations: High-level quantum chemical calculations can be employed to accurately predict molecular geometries, electronic properties, and reaction mechanisms. emerginginvestigators.org This can provide insights into the effects of the fluorine substituent on the molecule's reactivity.

Molecular Dynamics Simulations: MD simulations can be used to study the behavior of 5-fluoro-3-pyridinethiol in different solvent environments and its interactions with biological macromolecules. jchemlett.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 5-fluoro-3-pyridinethiol derivatives with their biological activities, aiding in the design of more potent analogues. jchemlett.com

The following table summarizes key properties that can be predicted using computational models:

PropertyComputational MethodSignificance
Molecular GeometryQuantum ChemistryUnderstanding steric and electronic effects
Reaction MechanismsQuantum ChemistryGuiding synthetic efforts
Solvation EffectsMolecular DynamicsPredicting behavior in different media
Biological ActivityQSARAccelerating drug discovery

Expansion of Non-Biological Applications in Emerging Technologies

While the biological applications of fluorinated pyridines are well-documented, the potential of 5-fluoro-3-pyridinethiol in non-biological emerging technologies remains largely untapped.

Potential Application Areas:

Organic Electronics: The unique electronic properties imparted by the fluorine and sulfur atoms could make this compound a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Materials Science: As a building block for polymers and coordination complexes, 5-fluoro-3-pyridinethiol could contribute to the development of novel materials with tailored thermal, optical, and electronic properties.

Corrosion Inhibition: Pyridine and thiol derivatives have shown promise as corrosion inhibitors. mdpi.com The fluorinated analogue could offer enhanced performance due to its electronic properties and ability to form a protective layer on metal surfaces.

Synergistic Experimental and Theoretical Research Endeavors

The most profound advancements in understanding and utilizing 5-fluoro-3-pyridinethiol will arise from a close collaboration between experimental and theoretical chemists. mdpi.com This synergistic approach will create a feedback loop where computational predictions guide experimental work, and experimental results validate and refine theoretical models.

Collaborative Strategies:

Joint Projects: Fostering collaborative projects between synthetic, mechanistic, and computational research groups will be crucial.

Data Sharing: The establishment of open-access databases for experimental and computational data on fluorinated pyridinethiols will accelerate research in the field.

Integrated Education: Training the next generation of chemists in both experimental and computational techniques will be essential for tackling the complex challenges in this area.

Q & A

Q. What are the established synthetic routes for 3-Pyridinethiol, 5-fluoro-?

The compound can be synthesized via directed lithiation of substituted pyrrolidines, as demonstrated in the preparation of structurally related fluorinated pyridines. For example, lithiation of N-BOC-methanopyrrolidines followed by functionalization with sulfur-based reagents (e.g., disulfides or elemental sulfur) provides a pathway to introduce the thiol group . Alternatively, trifluoromethylation of halogenated pyridine precursors using CuCF₃ or analogous reagents may be adapted for fluorine incorporation . Methodological optimization (e.g., temperature, solvent polarity) is critical to minimize side reactions such as over-fluorination or oxidation of the thiol group.

Q. How can researchers validate the purity and structural integrity of 3-Pyridinethiol, 5-fluoro-?

High-resolution techniques such as ¹H/¹³C NMR and LC-MS are essential. For example:

  • ¹H NMR : Aromatic protons in the pyridine ring should exhibit distinct splitting patterns due to fluorine’s electronegativity (e.g., coupling constants JH-F ≈ 6–8 Hz) .
  • LC-MS : Monitor for molecular ion peaks at m/z corresponding to the molecular formula (C₅H₄FNS; theoretical m/z = 129.1) and confirm absence of impurities (e.g., oxidized thiols).

Q. What are the stability considerations for 3-Pyridinethiol, 5-fluoro- under experimental conditions?

The thiol group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT, TCEP) during handling. Storage at –20°C in anhydrous solvents (e.g., DMSO, DMF) is recommended. Stability data gaps exist for aqueous solutions; preliminary studies on analogous thiols suggest pH-dependent degradation (e.g., rapid oxidation at pH > 7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-Pyridinethiol, 5-fluoro- derivatives?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., thiol ↔ thione equilibria) or residual solvents. Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria (e.g., coalescence of peaks at elevated temperatures).
  • Deuterium exchange experiments : Identify labile protons (e.g., thiol protons).
  • Isotopic labeling : Use ¹⁹F NMR to track fluorine environments and confirm substitution patterns .

Q. What role does 3-Pyridinethiol, 5-fluoro- play in enzyme inhibition studies?

Fluorinated pyridinethiols are explored as inhibitors for enzymes like thymidylate synthase (TS) . The 5-fluoro group mimics the natural substrate (dUMP), while the thiol moiety facilitates covalent binding to catalytic residues (e.g., cysteine). Competitive inhibition assays (IC₅₀ determination) and X-ray crystallography are used to map binding interactions .

Q. How can researchers optimize reaction conditions for functionalizing 3-Pyridinethiol, 5-fluoro-?

Systematic screening via Design of Experiments (DoE) is advised. Key variables include:

  • Catalyst selection : Pd/Cu for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like disulfide formation .

Data Contradictions and Mitigation Strategies

Q. How to address conflicting toxicity data for fluorinated pyridinethiols?

Existing safety data sheets (SDS) lack comprehensive toxicological profiles for 3-Pyridinethiol, 5-fluoro- . Researchers should:

  • Conduct in vitro cytotoxicity assays (e.g., MTT, LDH release) using relevant cell lines.
  • Compare results to structurally similar compounds (e.g., 5-fluorouracil derivatives, which show dose-dependent apoptosis ).

Q. Why do computational predictions and experimental results diverge for this compound’s reactivity?

Quantum mechanical calculations (e.g., DFT) may underestimate steric hindrance or solvent effects. Validate predictions with:

  • Kinetic studies : Measure reaction rates under varied conditions.
  • Solvent parameterization : Use Kamlet-Taft or Hansen solubility parameters to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.